JNK3 inhibitor-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

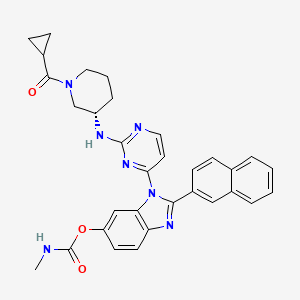

Properties

Molecular Formula |

C32H31N7O3 |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |

InChI |

InChI=1S/C32H31N7O3/c1-33-32(41)42-25-12-13-26-27(18-25)39(29(36-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-34-31(37-28)35-24-7-4-16-38(19-24)30(40)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,33,41)(H,34,35,37)/t24-/m0/s1 |

InChI Key |

UVXXVTKNDYEVAL-DEOSSOPVSA-N |

Isomeric SMILES |

CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |

Canonical SMILES |

CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNK3 Inhibitor-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNK3 inhibitor-7, a potent and selective inhibitor of c-Jun N-terminal kinase 3. This document outlines the inhibitor's interaction with its target, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly potent, orally active small molecule that crosses the blood-brain barrier, making it a significant tool for neuroscience research, particularly in the context of neurodegenerative diseases. Its primary mechanism of action is the irreversible covalent inhibition of JNK3.

The inhibitor is designed to be ATP-competitive, initially binding to the ATP-binding pocket of the JNK3 kinase. Its structure incorporates an acrylamide moiety, which acts as a Michael acceptor. This reactive group forms a covalent bond with a conserved cysteine residue (Cys154) located within the ATP-binding site of JNK3. This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates. The formation of this covalent bond has been confirmed by co-crystallography studies of a similar inhibitor, JNK-IN-7, with JNK3.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Potency of this compound Against JNK Isoforms

| Target | IC50 (nM) | Source |

| JNK1 | 1039 | --INVALID-LINK-- |

| JNK2 | 973 | --INVALID-LINK-- |

| JNK3 | 53 | --INVALID-LINK-- |

Table 2: Alternative Biochemical Potency Data for a Structurally Similar Inhibitor (JNK-IN-7)

| Target | IC50 (nM) | Source |

| JNK1 | 1.5 | --INVALID-LINK--, --INVALID-LINK-- |

| JNK2 | 2 | --INVALID-LINK--, --INVALID-LINK-- |

| JNK3 | 0.7 | --INVALID-LINK--, --INVALID-LINK-- |

Note: Discrepancies in IC50 values across different sources are common and can arise from variations in assay conditions, reagent purity, and experimental setup.

Table 3: Cellular Activity and Off-Target Effects of a Structurally Similar Inhibitor (JNK-IN-7)

| Assay/Target | IC50 / Effect | Cell Line | Source |

| Inhibition of c-Jun phosphorylation | 2-3 fold loss of potency compared to biochemical assay | HeLa, A375 | --INVALID-LINK-- |

| IRAK1 | IC50 = 14.1 nM | - | --INVALID-LINK-- |

| YSK4 | IC50 = 4.8 nM | - | --INVALID-LINK-- |

| ERK3 | IC50 = 22 nM | - | --INVALID-LINK-- |

| PIK3C3 | Binding observed | A375 | --INVALID-LINK-- |

| PIP5K3 | Binding observed | A375 | --INVALID-LINK-- |

| PIP4K2C | Binding observed | A375 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices for characterizing JNK inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human JNK3 enzyme

-

JNK3 substrate (e.g., ATF2)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)

-

384-well white plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO control.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µl of diluted this compound or DMSO.

-

2 µl of JNK3 enzyme in kinase buffer.

-

2 µl of a mix of JNK3 substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for c-Jun Phosphorylation

This assay measures the level of phosphorylated c-Jun (a direct substrate of JNK) in cells to determine the cellular potency of the inhibitor.

Materials:

-

A suitable cell line (e.g., HeLa or A375)

-

Cell culture medium and supplements

-

Anisomycin (or another JNK pathway activator)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% non-fat dry milk in PBS)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser73) and Mouse anti-total c-Jun or a housekeeping protein (e.g., GAPDH).

-

Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies.

-

96-well black-walled plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled plate and grow to 80-90% confluency.

-

Serum Starvation: Serum starve the cells for 4-6 hours.

-

Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulation: Stimulate the JNK pathway by adding anisomycin to the wells for 30 minutes.

-

Fixation: Remove the medium and fix the cells with 4% formaldehyde for 20 minutes at room temperature.

-

Permeabilization: Wash the wells with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking: Wash the wells with PBS and block with blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies (anti-phospho-c-Jun and anti-total c-Jun/GAPDH) in antibody dilution buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Incubate with a cocktail of the IRDye® conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Data Acquisition: Wash the wells, ensure they are dry, and scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

-

Data Analysis: Quantify the fluorescence intensity for both phospho-c-Jun and the normalization protein. Calculate the ratio of phospho-c-Jun to the normalization protein and determine the IC50 of the inhibitor.

Mandatory Visualizations

JNK Signaling Pathway

Caption: The JNK3 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In-Cell Western Assay

Caption: Workflow for determining the cellular potency of this compound.

JNK3 Inhibitor-7 Signaling Pathway in Neurons: A Technical Guide

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family, primarily activated by environmental stressors and cytokines to regulate cellular processes such as proliferation, apoptosis, and inflammation.[1] The JNK family comprises three isoforms (JNK1, JNK2, and JNK3) encoded by distinct genes. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[2][3][4] This tissue-specific expression, particularly in neurons, positions JNK3 as a key mediator of neuronal apoptosis and a promising therapeutic target for neurodegenerative diseases like Alzheimer's, Parkinson's, and cerebral ischemia.[5][6][7][8]

In pathological conditions, over-activation of JNK3 is a key trigger for neuronal death programs.[6] This has spurred the development of specific inhibitors. JNK3 inhibitor-7 (also known as JNK-IN-7) is a potent, covalent inhibitor that has demonstrated significant neuroprotective effects and the ability to cross the blood-brain barrier.[9][10] This guide provides an in-depth overview of the JNK3 signaling pathway in neurons, the mechanism of this compound, and detailed experimental protocols for its characterization.

Core Signaling Pathway: The JNK3 Cascade in Neurons

The activation of JNK3 is a multi-tiered process initiated by diverse cellular stressors, including oxidative stress, neurotoxins, and the accumulation of misfolded proteins like amyloid-β.[6][11] The cascade generally involves three hierarchical kinase components: a MAPKKK, a MAPKK, and the MAPK itself (JNK3).

-

Upstream Activation: The process begins with the activation of MAP Kinase Kinase Kinases (MAP3Ks) such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Mixed-Lineage Kinase 3 (MLK3).[6]

-

Intermediate Phosphorylation: These activated MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK4 and MKK7.[2][6][11][12] Both MKK4 and MKK7 are capable of activating JNKs through dual phosphorylation on specific threonine and tyrosine residues within the T-P-Y motif.[2][13]

-

Scaffold Proteins: The efficiency and specificity of this cascade are maintained by scaffold proteins. Proteins like JNK-interacting protein 1 (JIP-1) and β-arrestin-2 assemble the components of the signaling module (e.g., MLK3-MKK7-JNK3), localizing the pathway to specific subcellular compartments and ensuring signal fidelity.[6][14]

-

JNK3 Activation and Downstream Targets: Once activated, JNK3 phosphorylates a range of substrates. In the nucleus, a primary target is the transcription factor c-Jun.[5] Phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of pro-apoptotic genes.[2][5] Other key substrates include the transcription factor ATF2, the tumor suppressor p53, and proteins involved in Alzheimer's pathology such as Amyloid Precursor Protein (APP) and Tau.[2][15][16][17] JNK3-mediated hyperphosphorylation of Tau is a significant contributor to the formation of neurofibrillary tangles.[15][17][18]

References

- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. JNK3 involvement in nerve cell apoptosis and neurofunctional recovery after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The JNK pathway amplifies and drives subcellular changes in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JNK3 Inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of JNK3 inhibitor-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). This document details the signaling pathways, experimental methodologies, and quantitative data associated with this compound, serving as a comprehensive resource for researchers in the field of neurodegenerative disease and kinase inhibitor development.

Introduction: The Role of JNK3 in Neurodegeneration

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammation, apoptosis, and neuronal death.[1] The JNK family comprises three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[2][3] This tissue-specific expression pattern has made JNK3 an attractive therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as inhibition of JNK3 may offer a more targeted approach with fewer off-target effects.[2] JNK3 has been implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the regulation of amyloid precursor protein (APP) processing, both of which are pathological hallmarks of Alzheimer's disease.[4]

The JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular responses. The pathway is activated by a variety of stress stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity. This activation leads to a sequential phosphorylation cascade involving MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally, the JNKs themselves. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation.

Discovery of this compound

This compound, also referred to as JNK-IN-7 in the scientific literature, was discovered through a rational drug design approach that began with a known kinase inhibitor scaffold. The development process involved iterative structural modifications to enhance potency and selectivity for the JNK isoforms. This effort led to the identification of a series of potent covalent inhibitors, with JNK-IN-7 emerging as a particularly effective compound.

The discovery workflow for JNK-IN-7 can be summarized as follows:

A key feature of JNK-IN-7 is its covalent mechanism of action. It forms a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located in the ATP-binding site of the kinase. This irreversible binding leads to potent and sustained inhibition of JNK3 activity. The co-crystal structure of JNK-IN-7 in complex with JNK3 has confirmed this binding mode.

Quantitative Data

The inhibitory activity of JNK-IN-7 has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | JNK1 | JNK2 | JNK3 | Other Kinases | Reference |

| IC50 (nM) | 1.5 | 2.0 | 0.7 | IRAK1 (14.1 nM), YSK4 (4.8 nM), ERK3 (22 nM) | [5][6] |

| Cellular EC50 (nM) | 130 (HeLa) | 244 (A375) | Not Reported | Not Applicable | [7] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. EC50 values represent the concentration required for 50% of the maximum effect in cellular assays measuring the inhibition of c-Jun phosphorylation.

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A plausible synthetic route, based on related benzamide syntheses, is outlined below. The key steps include the formation of an amide bond between a substituted benzoyl chloride and an aminophenyl-pyrimidine intermediate, followed by the introduction of the reactive acrylamide "warhead".

Step 1: Synthesis of the Benzamide Core

The synthesis of the central benzamide structure can be achieved by reacting a suitable substituted benzoic acid with an aniline derivative. For example, to synthesize a generic N-(4-aminophenyl)benzamide, a substituted benzoic acid is first converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This acyl chloride is then reacted with p-nitroaniline. The resulting nitro-substituted benzamide is subsequently reduced to the corresponding amine, for instance, through catalytic hydrogenation using palladium on carbon (Pd/C) or with iron powder and ammonium chloride.

Step 2: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

The reactive acrylamide moiety is derived from (E)-4-(dimethylamino)but-2-enoic acid. This intermediate can be synthesized by the reaction of dimethylamine with crotonic acid. The hydrochloride salt of this compound is often used in subsequent coupling reactions.

Step 3: Final Coupling Reaction

The final step involves the coupling of the aminobenzamide core with (E)-4-(dimethylamino)but-2-enoic acid. This is typically achieved by activating the carboxylic acid of the butenoic acid derivative (e.g., by converting it to an acyl chloride) and then reacting it with the amino group of the benzamide intermediate in the presence of a base to yield this compound.

In Vitro Kinase Assay

The inhibitory activity of this compound against the JNK isoforms is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Recombinant JNK enzyme (JNK1, JNK2, or JNK3) is incubated with the inhibitor at various concentrations in a kinase reaction buffer.

-

A fluorescently labeled substrate peptide (e.g., a fragment of c-Jun) and ATP are added to initiate the phosphorylation reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and a specific antibody that recognizes the phosphorylated substrate, labeled with a different fluorophore, is added.

-

The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is measured using a suitable plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for c-Jun Phosphorylation

To assess the activity of this compound in a cellular context, an assay measuring the phosphorylation of the direct JNK substrate, c-Jun, is employed.

Protocol:

-

A suitable cell line (e.g., HeLa or A375) is seeded in microplates and cultured overnight.

-

The cells are then treated with various concentrations of this compound for a specific duration.

-

The JNK signaling pathway is stimulated using an appropriate agonist (e.g., anisomycin or TNF-α).

-

After stimulation, the cells are lysed, and the level of phosphorylated c-Jun (at Ser63 or Ser73) is quantified. This can be done using various methods, such as Western blotting, ELISA, or high-content imaging with phospho-specific antibodies.

-

EC50 values are determined by plotting the inhibition of c-Jun phosphorylation against the inhibitor concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the role of JNK3 in health and disease. Its high potency, covalent mechanism of action, and selectivity make it a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this and related kinase inhibitors. Further research will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. (E)-4-(dimethylamino)but-2-enoic acid | 149586-32-3 | Benchchem [benchchem.com]

- 3. (E)-4-(diMethylaMino)but-2-enoic acid (Hydrochloride)|lookchem [lookchem.com]

- 4. 3-Methyl-N-[4-(3-pyridin-3-yl-acryloyl)-phenyl]-benzamide | C22H18N2O2 | CID 5335764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

JNK3 Inhibitor-7: A Comprehensive Technical Guide to Cellular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the cellular targets and binding affinity profile of JNK3 inhibitor-7, a potent c-Jun N-terminal kinase (JNK) inhibitor. This document summarizes key quantitative data, outlines experimental methodologies for target identification and validation, and visualizes relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a powerful and selective inhibitor of the c-Jun N-terminal kinases (JNKs), with a particularly high affinity for JNK3. As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged inhibition. While demonstrating high potency for JNK isoforms, this compound also interacts with a range of off-target kinases. Understanding this complete binding profile is crucial for the development of targeted therapeutics and for interpreting experimental results. This guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary technical details to inform experimental design and data analysis.

Binding Affinity Profile

The binding affinity of this compound has been characterized against its primary targets, the JNK isoforms, and a broader panel of kinases to determine its selectivity.

Primary Targets

This compound exhibits low nanomolar potency against all three JNK isoforms, with the highest affinity for JNK3.

| Target | IC50 (nM) | Reference |

| JNK1 | 1.5 | [1][2] |

| JNK2 | 2.0 | [1][2] |

| JNK3 | 0.7 | [1][2] |

Off-Target Profile

Kinome-wide screening has identified several off-target kinases for this compound. The following table summarizes the known off-target kinases and their corresponding IC50 values. This broader profiling is essential for understanding the inhibitor's full spectrum of activity and potential for unintended cellular effects.

| Off-Target Kinase | IC50 (nM) | Reference |

| YSK4 (STK25) | 4.8 | [1] |

| IRAK1 | 14.1 | [1] |

| ERK3 (MAPK6) | 22 | [1] |

| PIK3C3 (Vps34) | Not Reported | [3] |

| PIP5K3 (PIKFYVE) | Not Reported | [3] |

| PIP4K2C | Not Reported | [3] |

| HIPK4 | <90 | [4] |

| AKT2 | <90 | [4] |

Note: For PIK3C3, PIP5K3, and PIP4K2C, specific IC50 values were not found in the searched literature, but they were identified as off-targets.[3]

Cellular Targets and Signaling Pathways

This compound primarily targets the JNK signaling pathway, a critical regulator of cellular processes including apoptosis, inflammation, and stress responses. Its interaction with off-target kinases can also modulate other significant signaling cascades.

JNK Signaling Pathway

The JNK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK1), a MAPKK (MKK4/7), and a MAPK (JNK). Upon activation by stress stimuli, JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in various cellular responses.

Off-Target Signaling Pathways

The following diagrams illustrate the signaling pathways of the key off-target kinases of this compound.

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a crucial component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a vital role in the innate immune response and inflammation.

YSK4, also known as Serine/Threonine Kinase 25 (STK25), is involved in regulating cellular processes such as cell polarity, migration, and apoptosis. It is part of the LKB1 signaling pathway.

References

The Function of JNK3 Inhibitors in Parkinson's Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Jun N-terminal kinase 3 (JNK3) is a neuron-specific isoform of the JNK family, which is implicated as a key mediator of neuronal apoptosis in response to cellular stress.[1] Its restricted expression to the central nervous system, heart, and testes makes it an attractive therapeutic target for neurodegenerative disorders, potentially minimizing off-target effects.[1][2] A significant body of evidence points to the activation of the JNK3 signaling pathway as a critical event in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease (PD).[3][4][5] Consequently, the development of specific JNK3 inhibitors presents a promising neuroprotective strategy. This technical guide provides an in-depth overview of the function of selective JNK3 inhibitors in preclinical models of Parkinson's disease. While this document refers to a representative "JNK3 inhibitor-7," it synthesizes data from various selective JNK3 inhibitors that have been evaluated in relevant experimental settings. We will detail the underlying signaling pathways, present quantitative data on inhibitor efficacy, outline common experimental protocols, and visualize key processes.

The JNK3 Signaling Pathway in Parkinson's Disease Pathogenesis

In Parkinson's disease models, neuronal stress induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), its active metabolite MPP+, 6-hydroxydopamine (6-OHDA), and rotenone leads to the robust activation of the JNK pathway.[3] JNK3 is the primary JNK isoform activated in dopaminergic neurons under these conditions.[3]

The activation cascade is a multi-tiered process:

-

Stress Sensing: Neurotoxins induce oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress.[3][6]

-

Upstream Kinase Activation: These stress signals activate MAP Kinase Kinase Kinases (MAP3Ks), most notably Apoptosis Signal-regulating Kinase 1 (ASK1).[1][7]

-

Scaffold Protein Assembly: Scaffold proteins, such as β-arrestin-2, are crucial for the spatial and temporal organization of the signaling complex, bringing the kinases into close proximity. In response to MPTP, β-arrestin-2 assembles an ASK1-MKK4-JNK3 signaling module, facilitating efficient signal transduction.[3][7]

-

MAP2K Phosphorylation: Activated ASK1 phosphorylates and activates MAP Kinase Kinases (MAP2Ks), primarily MKK4 and MKK7.[4]

-

JNK3 Activation: MKK4 and MKK7 then dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.[4]

-

Downstream Effects: Activated JNK3 translocates to different cellular compartments to phosphorylate a variety of substrates. In the nucleus, it phosphorylates transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[3] In the cytoplasm and mitochondria, it can phosphorylate proteins like Bcl-2 family members, contributing to mitochondrial dysfunction and eventual cell death.[4][7]

Genetic ablation or silencing of the JNK3 gene has been shown to be neuroprotective in various PD models, confirming its critical role in dopaminergic neuron death.[3]

Function and Efficacy of JNK3 Inhibitors

JNK3 inhibitors are designed to block the kinase activity of JNK3, thereby preventing the downstream signaling that leads to neuronal death. They can be broadly categorized by their mechanism of action, including ATP-competitive reversible inhibitors, irreversible covalent inhibitors, and compounds that disrupt the interaction between JNK and its scaffolding proteins.[5][8][9][10]

The primary function of a JNK3 inhibitor in PD models is neuroprotection. By blocking JNK3, these compounds prevent the phosphorylation of pro-apoptotic targets, preserve mitochondrial function, reduce oxidative stress, and ultimately rescue dopaminergic neurons from toxin-induced death.[5][9]

Data Presentation: Efficacy of Selective JNK3 Inhibitors

The following tables summarize quantitative data from preclinical studies of various JNK3 inhibitors in models relevant to Parkinson's disease.

Table 1: In Vitro Inhibitory Activity of JNK3 Inhibitors

| Inhibitor | Target(s) | IC50 (JNK3) | Selectivity Profile | Reference |

|---|---|---|---|---|

| SP600125 | Pan-JNK | 90 nM | JNK1: 40 nM, JNK2: 40 nM | [5] |

| Tanzisertib | Pan-JNK | 6 nM | JNK1: 61 nM, JNK2: 7 nM | [11] |

| Compound 3 | JNK3 Selective | 40 nM | >2500-fold selective over JNK1/JNK2 | [11] |

| Compound 6 | JNK3 Selective | 130.1 nM | Not specified | [12][13] |

| JC16I | JNK3 Selective | Not specified | >160-fold selective for JNK3 over JNK1/2 | [9] |

| 26n | JNK3 Selective | Not specified | Highly selective against a panel of 464 kinases |[14] |

Table 2: Neuroprotective Effects of JNK3 Inhibitors in In Vivo PD Models

| Inhibitor | Animal Model | Toxin | Key Outcomes | Reference |

|---|---|---|---|---|

| SR-3306 | Rat | 6-OHDA | - 6-fold increase in TH+ neurons in the SNpc.- 87% decrease in d-amphetamine-induced circling.- 2.3-fold reduction in p-c-jun immunoreactive neurons. | [15] |

| JNK3-N-Tat (Peptide) | Mouse | MPTP | - Attenuated MPTP-induced dopaminergic neuronal death. | [7] |

| JC16I | Not specified | Not specified | - Suppressed abnormal activation of JNK3 signaling.- Exhibited neuroprotective effect in PD models. |[9] |

Experimental Protocols for Evaluating JNK3 Inhibitors

A multi-tiered approach is required to validate the therapeutic potential of a JNK3 inhibitor. This involves initial biochemical assays, followed by cell-based models, and culminating in in vivo animal studies.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity (IC50) of the compound against JNK3 and to assess its selectivity against other kinases (e.g., JNK1, JNK2, p38).

-

Methodology (Example: ADP-Glo™ Kinase Assay):

-

Reaction Setup: Recombinant active JNK3 enzyme is incubated with a suitable substrate (e.g., a c-Jun-derived peptide) and ATP in a kinase reaction buffer. This is performed across a range of inhibitor concentrations.

-

Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The amount of ATP converted to ADP is proportional to the kinase activity.

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.

-

Measurement: The luminescent signal is measured using a plate reader. The signal is inversely correlated with the inhibitor's potency. IC50 values are calculated by fitting the data to a dose-response curve.[16]

-

Cell-Based Parkinson's Disease Models

-

Objective: To evaluate the neuroprotective efficacy of the inhibitor in a cellular context that mimics PD pathology.

-

Methodology (Example: 6-OHDA-induced toxicity in SH-SY5Y cells):

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For dopaminergic differentiation, cells may be pre-treated with retinoic acid.

-

Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the JNK3 inhibitor (e.g., "this compound") for 1-2 hours.

-

Toxin Exposure: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce oxidative stress and cell death.[5]

-

Incubation: Cells are incubated with the toxin and inhibitor for 24-48 hours.

-

Endpoint Analysis:

-

Cell Viability: Measured using an MTT or similar colorimetric assay. A successful inhibitor will show increased viability compared to toxin-only treated cells.[7]

-

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA. Neuroprotection is indicated by a reduction in the fluorescence signal.[5]

-

Mitochondrial Membrane Potential (MMP): Assessed using dyes like JC-1 or TMRM. An effective inhibitor will prevent the dissipation of MMP induced by 6-OHDA.[14]

-

Apoptosis: Quantified by Annexin V/Propidium Iodide staining and flow cytometry or by measuring caspase-3 activity.

-

-

In Vivo Parkinson's Disease Models

-

Objective: To assess the inhibitor's neuroprotective and behavioral efficacy, as well as its pharmacokinetic properties (e.g., brain penetration), in a whole-animal system.

-

Methodology (Example: 6-OHDA Rat Model):

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

-

Lesioning: A unilateral lesion is created by stereotactically injecting 6-OHDA into a key structure of the dopaminergic system, such as the medial forebrain bundle or the substantia nigra. This leads to the progressive loss of dopaminergic neurons on one side of the brain.[15]

-

Inhibitor Administration: The JNK3 inhibitor (e.g., SR-3306) is administered systemically (e.g., subcutaneously, orally, or via intraperitoneal injection) starting before or shortly after the lesioning. Treatment typically continues for a period of days to weeks (e.g., 10 mg/kg/day for 14 days).[15]

-

Behavioral Testing:

-

Drug-Induced Rotational Behavior: Animals are challenged with a dopamine agonist like d-amphetamine. The net number of rotations is counted. A successful treatment will significantly reduce the number of rotations compared to vehicle-treated lesioned animals, indicating a sparing of the dopaminergic system.[15]

-

-

Post-mortem Analysis (after the final behavioral test):

-

Immunohistochemistry: Brains are sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified. Neuroprotection is demonstrated by a significantly higher number of TH+ cells in the inhibitor-treated group.[15]

-

Target Engagement: Staining for phosphorylated c-Jun (p-c-jun) can confirm that the inhibitor is hitting its target in the brain. A reduction in p-c-jun staining indicates successful JNK pathway inhibition.[15]

-

Neurochemical Analysis: The striatum is dissected, and levels of dopamine and its metabolites (DOPAC, HVA) are measured using High-Performance Liquid Chromatography (HPLC). An effective inhibitor will preserve higher levels of striatal dopamine.[8]

-

-

Conclusion and Future Directions

The inhibition of JNK3 represents a highly promising, targeted therapeutic strategy for Parkinson's disease. Preclinical evidence from various cellular and animal models consistently demonstrates that selective JNK3 inhibitors can prevent the death of dopaminergic neurons and, in some cases, ameliorate behavioral deficits.[9][15] The data summarized herein highlight the neuroprotective function of this class of compounds, which act by directly blocking a key signaling node in the neurodegenerative process.

Future research should focus on developing JNK3 inhibitors with high selectivity and optimal pharmacological properties, including oral bioavailability and high penetrance of the blood-brain barrier.[5][14] The successful clinical translation of a JNK3 inhibitor would represent a significant breakthrough, moving beyond symptomatic treatment to a disease-modifying therapy that slows the progression of Parkinson's disease.[5][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Small Peptide Inhibitor of JNK3 Protects Dopaminergic Neurons from MPTP Induced Injury via Inhibiting the ASK1-JNK3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 9. Selective Covalent Inhibiting JNK3 by Small Molecules for Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors [mdpi.com]

The Impact of JNK3 Inhibition on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibrillary tangles (NFTs), primarily composed of hyperphosphorylated tau protein, are a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies. The c-Jun N-terminal kinase 3 (JNK3) is a brain-specific kinase implicated in the phosphorylation of tau, making it a promising therapeutic target.[1] This technical guide provides an in-depth overview of the impact of JNK3 inhibition on tau phosphorylation, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While a specific compound named "JNK3 inhibitor-7" is not prominently described in the reviewed literature, this document synthesizes data from various potent and selective JNK3 inhibitors to serve as a comprehensive resource.

Introduction to JNK3 and Tau Phosphorylation

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli.[2] The JNK family has three isoforms: JNK1, JNK2, and JNK3. JNK3 is predominantly expressed in the brain and has been strongly linked to neurodegenerative processes.[1][3] In the context of Alzheimer's disease, JNK3 is involved in the phosphorylation of both amyloid precursor protein (APP) and tau protein.[4]

Hyperphosphorylation of tau reduces its affinity for microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs.[5] JNK3 can directly phosphorylate tau at several sites, contributing to this pathological cascade.[6] Therefore, inhibiting JNK3 activity presents a rational therapeutic strategy to mitigate tau pathology in AD and related neurodegenerative disorders.

JNK3 Signaling Pathway in Tau Phosphorylation

The activation of JNK3 is a multi-step process initiated by upstream kinases. The cascade generally involves a MAPKKK (e.g., ASK1) activating a MAPKK (MKK4/7), which in turn dually phosphorylates and activates JNK3.[7] Once activated, JNK3 can directly phosphorylate tau protein at specific serine and threonine residues, contributing to its hyperphosphorylation and subsequent aggregation.

Quantitative Impact of JNK3 Inhibitors on Tau Phosphorylation

The efficacy of JNK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their ability to reduce tau phosphorylation in cellular and in vivo models. The following tables summarize key quantitative data from studies on various JNK3 inhibitors.

| Inhibitor | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference |

| Compound 24a | 12 | - | - | - | [4] |

| Compound 26a | 19 | - | - | - | [4] |

| AS6001245 | 70 | 150 | 220 | 2.1 | [7] |

| Bentamapimod (AS602801) | 230 | 80 | 90 | 0.35 | [7] |

| Compound 26k | <1 | >500 | - | >500 | [8] |

| Compound 35b | - | - | >15% inhibition at 1µM | >600-fold vs GSK3β | [6] |

| In Vitro/In Vivo Model | JNK Inhibitor | Treatment | Effect on Tau Phosphorylation | Reference |

| Human AD Fibroblasts | D-JNKI-1 | 50 µM for 24h | 50% reduction in p-tau (AT8)/Total-tau ratio | [9] |

| Human AD Fibroblasts | D-JNKI-1 | 50 µM for 24h | 38% reduction in p-tau (S422)/Total-tau ratio | [9] |

| 3xTg-AD Mice | Compound 3h | - | Significant decrease in pTau levels | [10] |

| SH-SY5Y-TMHT441 cells | SP600125 | - | IC50 of 100 nM for Thr181 phosphorylation | [11] |

| SH-SY5Y-TMHT441 cells | SP600125 | - | IC50 of 91 nM for Thr231 phosphorylation | [11] |

| SAMP8 mice | D-JNKI-1 | 0.2mg/kg i.p. for 3 weeks | Significant reduction in phosphorylated tau (AT8) | [12] |

Experimental Protocols

JNK Kinase Activity Assay

This assay is designed to measure the catalytic activity of JNK and the inhibitory potential of test compounds.

Protocol:

-

Immunoprecipitation of JNK:

-

Cell lysates (200-500 µg of protein) are incubated with an anti-JNK kinase antibody for 45 minutes at room temperature.[13]

-

Protein A Sepharose beads are added to the mixture and incubated for an additional hour to capture the antibody-JNK complex.[13]

-

The beads are washed twice with JNK Extraction Buffer and once with Kinase Assay Buffer.[13]

-

-

Kinase Reaction:

-

Detection of Phosphorylation:

-

The reaction is terminated by adding SDS-PAGE sample buffer and boiling.

-

The supernatant is resolved by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).

-

The signal is detected using a chemiluminescent substrate.[14]

-

In-Cell Western Blot for Tau Phosphorylation

This method quantifies the levels of phosphorylated tau within a cellular context following treatment with a JNK3 inhibitor.

Protocol:

-

Cell Culture and Treatment:

-

Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.

-

Cells are treated with the JNK3 inhibitor at various concentrations for a specified duration.

-

A positive control (e.g., a known JNK activator like anisomycin) and a vehicle control are included.

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205) and an antibody for total tau.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

The signal is visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities for phosphorylated tau are normalized to the intensities for total tau to determine the relative change in phosphorylation.

-

Conclusion

The inhibition of JNK3 presents a compelling therapeutic strategy for Alzheimer's disease and other tauopathies by directly targeting a key kinase involved in tau hyperphosphorylation. The data from a range of selective JNK3 inhibitors demonstrate a significant reduction in tau phosphorylation at multiple disease-relevant epitopes in both cellular and animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel JNK3 inhibitors. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to advance them towards clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Implication of JNK pathway on tau pathology and cognitive decline in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Neuroprotective Potential of JNK3 Inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Jun N-terminal kinase 3 (JNK3), a key member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and has emerged as a critical mediator of neuronal apoptosis and neuroinflammation. Its role in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease, has positioned it as a promising therapeutic target. This technical guide provides an in-depth exploration of the neuroprotective properties of JNK3 inhibitor-7, a potent and selective inhibitor of JNK3. We consolidate quantitative data on its efficacy, detail the experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows.

Introduction to JNK3 and its Role in Neurodegeneration

The c-Jun N-terminal kinases (JNKs) are a group of stress-activated protein kinases that are involved in a wide array of cellular processes, including inflammation, apoptosis, and cellular stress responses. The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes.[1] This brain-specific expression of JNK3 makes it an attractive target for therapeutic intervention in neurological diseases, as it minimizes the potential for off-target effects in other tissues.

In the context of neurodegeneration, particularly Alzheimer's disease, JNK3 is implicated in several pathological processes. It is activated by various stressors, including amyloid-beta (Aβ) oligomers, which are a hallmark of Alzheimer's disease.[2] Once activated, JNK3 can phosphorylate the amyloid precursor protein (APP), promoting its amyloidogenic processing and leading to increased Aβ production in a detrimental feedback loop.[2] Furthermore, JNK3 can directly phosphorylate the tau protein, contributing to the formation of neurofibrillary tangles, another key pathological feature of Alzheimer's disease.[2][3] The activation of the JNK3 signaling cascade ultimately leads to synaptic dysfunction, neuronal apoptosis, and cognitive decline.[2]

This compound: A Profile

This compound is a potent, selective, orally active, and blood-brain barrier-penetrant small molecule inhibitor of JNK3. Its selectivity for JNK3 over other JNK isoforms and kinases is a key attribute for its therapeutic potential.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy data for this compound (also referred to as compound 3h in some studies).

| Parameter | Value | Species/Model | Source |

| IC50 (JNK3) | 53 nM | In vitro kinase assay | [4] |

| IC50 (JNK1) | 1039 nM | In vitro kinase assay | [4] |

| IC50 (JNK2) | 973 nM | In vitro kinase assay | [4] |

| Cognitive Improvement | Decreased escape time and distance in Morris water maze | 7-month-old APP/PS1 AD mice | [4] |

| Cognitive Improvement | Increased time spent in the target quadrant in Morris water maze | 7-month-old APP/PS1 AD mice | [4] |

| p-Tau Reduction | Significant decrease in p-Tau levels in the hippocampus | 3xTg-AD mice | |

| Neuroprotection | Increased viability of primary rat cortex neuron cells treated with Aβ₁₋₄₂ | In vitro | [4] |

JNK3 Signaling Pathway in Neurodegeneration

The JNK3 signaling pathway is a complex cascade that plays a pivotal role in neuronal cell death and dysfunction. The following diagram illustrates the key components of this pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.

In Vivo Efficacy in Alzheimer's Disease Mouse Models

Objective: To assess the ability of this compound to improve cognitive deficits and reduce Alzheimer's-like pathology in transgenic mouse models.

Animal Models:

-

APP/PS1 mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of human presenilin-1 (PS1-dE9). They develop age-dependent amyloid plaque deposition and cognitive deficits.

-

3xTg-AD mice: These mice harbor three transgenes: human APP with the Swedish mutation, human tau with the P301L mutation, and human PS1 with the M146V mutation. They develop both amyloid plaques and neurofibrillary tangles.

Treatment Protocol:

-

Compound: this compound

-

Dosage: 30 or 60 mg/kg body weight

-

Administration: Oral gavage, once daily for 4 weeks.

-

Vehicle Control: A solution of 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water.

Behavioral Assessment: Morris Water Maze

-

Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

-

Acquisition Phase (5 days):

-

Mice are subjected to four trials per day with a 60-second inter-trial interval.

-

For each trial, the mouse is placed in the water facing the pool wall at one of four starting positions.

-

The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

-

The escape latency (time to find the platform) and swim path are recorded using a video tracking system.

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

Each mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded.

-

Biochemical Analysis: Western Blot for p-Tau

-

Tissue Preparation: Following the behavioral tests, mice are euthanized, and the hippocampus is rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the homogenates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated tau (e.g., AT8, pS202/pT205) and total tau.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

In Vitro Neuroprotection Assay

Objective: To determine the ability of this compound to protect neurons from amyloid-beta-induced toxicity.

Cell Culture: Primary cortical neurons are isolated from rat embryos (E18) and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

Treatment Protocol:

-

Neurons are pre-treated with various concentrations of this compound (e.g., 10, 20 µM) for 2 hours.

-

Oligomeric Aβ₁₋₄₂ (10 µM) is then added to the culture medium.

-

Cells are incubated for 24-48 hours.

Cell Viability Assessment: MTT Assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a neuroprotective compound like this compound.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its high selectivity for JNK3, ability to cross the blood-brain barrier, and demonstrated efficacy in preclinical models in improving cognitive function and reducing key pathological markers underscore its potential. The detailed experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and advance JNK3 inhibitors as a novel class of neuroprotective therapeutics. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in preparation for potential clinical translation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

JNK3 inhibitor-7 in vitro assay protocol for neuroblastoma cells

Application Note & Protocol

Topic: JNK3 Inhibitor-7: In Vitro Assay Protocol for Neuroblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation.[1] Specifically, JNK3 is predominantly expressed in the brain and has been implicated in neuronal apoptosis, making it a compelling therapeutic target for neurodegenerative diseases and cancers of neuronal origin, such as neuroblastoma.[2][3][4][5][6] This document provides a detailed protocol for evaluating the in vitro efficacy of a specific JNK3 inhibitor, "this compound," on neuroblastoma cell lines. The described assays quantify the inhibitor's effect on cell viability, its ability to induce apoptosis, and its target engagement by measuring the phosphorylation status of JNK3. These protocols are designed to be robust and reproducible for screening and characterizing potential therapeutic compounds targeting the JNK pathway in neuroblastoma.

JNK3 Signaling Pathway in Apoptosis

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In response to cellular stress, such as exposure to cytotoxic drugs or UV radiation, a cascade of kinases is activated. This typically involves a MAP Kinase Kinase Kinase (MAPKKK) activating the MAP Kinase Kinases MKK4 and MKK7.[3] These kinases then dually phosphorylate and activate JNK on threonine and tyrosine residues within the activation loop.[7] Activated JNK translocates to the nucleus, where it phosphorylates transcription factors like c-Jun.[1] This leads to the formation of the AP-1 transcription complex, which regulates the expression of genes involved in programmed cell death, or apoptosis.[8][9] Inhibiting JNK3 is expected to block this cascade, thereby preventing apoptosis in certain contexts or promoting it in cancer cells where JNK signaling may be dysregulated.

Caption: JNK3 signaling cascade leading to apoptosis.

Experimental Workflow

The overall experimental process involves culturing neuroblastoma cells, treating them with various concentrations of this compound, and subsequently performing three key assays: a cell viability assay to determine the cytotoxic concentration, an apoptosis assay to quantify cell death, and a Western blot to confirm the inhibition of JNK3 phosphorylation at its target site.

Caption: Overall experimental workflow.

Materials and Reagents

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH).

-

Inhibitor: this compound (Stock solution prepared in DMSO).

-

Culture Media: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT Cell Viability Assay Kit.

-

Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).

-

Western Blot:

-

RIPA Lysis and Extraction Buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

Primary Antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total JNK, Mouse anti-β-actin.[10][11]

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

ECL Western Blotting Substrate.

-

Experimental Protocols

Cell Culture and Treatment

-

Culture neuroblastoma cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

For experiments, seed cells into 96-well, 24-well, or 6-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well for a 24-well plate) and allow them to adhere overnight.[12]

-

Prepare serial dilutions of this compound in complete culture media.

-

Replace the existing media with the media containing the inhibitor or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[13]

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.[13]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubate the plate for 4 hours at 37°C until formazan crystals form.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 48 hours.

-

Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

-

Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[15]

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[15]

Protocol: Western Blot for JNK3 Phosphorylation

This protocol verifies that the inhibitor is acting on its intended target by measuring the level of phosphorylated JNK.

-

Seed 1 x 10⁶ cells in 6-well plates, allow attachment, and treat with this compound for a shorter duration (e.g., 2-6 hours) to capture signaling events.

-

Induce JNK pathway activation with a known stressor (e.g., Anisomycin, 10 µg/mL for 30 minutes) if basal phosphorylation is low.

-

Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.[7]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-JNK (1:1000) overnight at 4°C.[16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total JNK and β-actin as loading controls.

Data Presentation

Table 1: Cytotoxicity of this compound on Neuroblastoma Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µM) |

| SH-SY5Y | 48 hours | 12.5 ± 1.8 |

| SK-N-SH | 48 hours | 25.2 ± 3.1 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells

| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control (0.1% DMSO) | 92.1 ± 2.5 | 4.3 ± 1.1 | 3.6 ± 0.9 |

| This compound (10 µM) | 65.4 ± 4.1 | 22.8 ± 3.2 | 11.8 ± 2.4 |

| This compound (25 µM) | 38.2 ± 3.7 | 45.1 ± 4.5 | 16.7 ± 2.8 |

Data represent the percentage of the total cell population, mean ± SD (n=3).

Table 3: Quantification of JNK Phosphorylation

| Treatment (6h) | p-JNK / Total JNK Ratio (Normalized) |

| Vehicle Control | 1.00 |

| Anisomycin (Stress) | 5.82 ± 0.6 |

| Anisomycin + this compound (10 µM) | 1.25 ± 0.2 |

Data are presented as normalized densitometric values relative to the vehicle control, mean ± SD (n=3).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of this compound in neuroblastoma cells. By employing assays for cell viability, apoptosis, and target-specific protein phosphorylation, researchers can effectively determine the inhibitor's potency, mechanism of action, and cellular efficacy. This multi-faceted approach is essential for the preclinical characterization of novel kinase inhibitors in cancer drug development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zider.free.fr [zider.free.fr]

- 4. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Piceatannol selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. thinkbigger.ucd.ie [thinkbigger.ucd.ie]

- 10. Phospho-JNK1/JNK2/JNK3 (Thr183, Thr183, Thr221) Polyclonal Antibody (BS-4163R) [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells [mdpi.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes: Using JNK3 inhibitor-7 in Primary Cortical Neuron Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family, playing a key role in neuronal apoptosis, neuroinflammation, and cellular stress responses.[1][2] The JNK family has three main isoforms: JNK1, JNK2, and JNK3.[3] While JNK1 and JNK2 are expressed ubiquitously, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[3][4][5] This restricted expression profile makes JNK3 a highly attractive therapeutic target for neurodegenerative diseases, as specific inhibition could minimize off-target effects.[5][6]

Under pathological conditions such as cerebral ischemia, excitotoxicity, and oxidative stress, the JNK3 pathway is strongly activated, leading to a signaling cascade that promotes neuronal death.[2][6] This cascade involves the phosphorylation of downstream targets like the transcription factor c-Jun, which in turn modulates the expression of pro-apoptotic proteins and ultimately leads to caspase-3 activation and apoptosis.[6][7][8]

JNK3 inhibitor-7 (also known as JNK-IN-7) is a potent, irreversible inhibitor of JNK kinases.[9][10] It acts by forming a covalent bond with a conserved cysteine residue (Cys154) in the ATP-binding pocket of JNKs.[11] It exhibits high potency against all three JNK isoforms, with a particular affinity for JNK3.[9][10] These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects in primary cortical neuron cultures.

Product Information and Data Presentation

This compound is a valuable tool for studying the role of JNK signaling in neuronal health and disease. Its properties and typical experimental parameters are summarized below.

| Parameter | Value | Reference |

| Compound Name | This compound (JNK-IN-7) | [9] |

| CAS Number | 1408064-71-0 | [9] |

| Molecular Weight | 493.56 g/mol | [9] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) and DMF. | [9] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [9][10] |

| Mechanism of Action | Irreversible (covalent) inhibitor of JNK1, JNK2, and JNK3. | [11] |

| IC₅₀ (JNK1) | 1.5 nM | [9][10] |

| IC₅₀ (JNK2) | 2.0 nM | [9][10] |

| IC₅₀ (JNK3) | 0.7 nM | [9][10] |

| Typical Cell-Based Assay Concentration | 100 nM - 1 µM | [11] |

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its place within the JNK3 signaling cascade and the general workflow for testing its neuroprotective effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% dimethyl sulfoxide (DMSO).[9] For example, to make a 10 mM stock from 1 mg of powder (MW = 493.56), add 202.6 µL of DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to one year).[10]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed neuronal culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

Protocol 2: Primary Cortical Neuron Culture

This protocol is a general guideline and should be optimized for specific laboratory conditions.

-

Plate Coating: Coat 96-well or 24-well culture plates with Poly-D-Lysine (PDL) or another suitable substrate.[12][13] Incubate according to the manufacturer's instructions, wash thoroughly with sterile water, and allow to air-dry.

-

Neuron Isolation: Isolate primary cortical neurons from embryonic day 17-18 (E17-18) rat or mouse pups following established and ethically approved procedures.[13][14]

-

Plating: Plate the dissociated neurons onto the coated plates at a suitable density (e.g., 1,000–5,000 cells/mm²) in appropriate neuronal culture medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX.[12][15]

-

Maturation: Culture the neurons for 7-12 days in vitro (DIV) to allow for maturation and the development of synaptic connections before initiating experiments. Perform partial media changes every 2-3 days.[12]

Protocol 3: Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol describes a typical neuroprotection experiment using glutamate to induce excitotoxic cell death.[16]

-

Preparation: At DIV 7-12, select healthy neuronal cultures for the experiment.

-

Pre-treatment: Remove a portion of the culture medium and replace it with fresh, pre-warmed medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cultures for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 100 µM (along with co-agonist glycine at 10 µM in Mg²⁺-free medium) to induce excitotoxicity.[16] Include a "no glutamate" control group.

-

Co-incubation: Return the plates to the incubator for the desired stress duration (e.g., 1 hour for acute excitotoxicity or up to 24 hours for chronic exposure).[16]

-

Wash and Recovery: After the stress period, gently wash the neurons by removing the glutamate-containing medium and replacing it with fresh, pre-warmed culture medium (containing the inhibitor or vehicle).

-

Post-incubation: Incubate the cultures for an additional 24 hours to allow for the progression of cell death.

-

Endpoint Analysis: Proceed to Protocols 4, 5, 6, or 7 to assess the neuroprotective effects of this compound.

Protocol 4: Assessment of Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of viable cells.[17][18]

-

Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[19]

-

Incubation with MTT: Following the 24-hour post-incubation period (from Protocol 3), add the MTT stock solution to each well to a final concentration of 0.5 mg/mL.[19]

-

Incubate: Return the plate to the incubator for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16][19]

-

Analysis: Calculate cell viability as a percentage relative to the untreated, non-stressed control group after subtracting the background absorbance from cell-free wells.

Protocol 5: Assessment of Cytotoxicity (LDH Assay)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.[17][18]

-

Sample Collection: Following the 24-hour post-incubation period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cell layer. Transfer it to a new 96-well plate.[20]

-

Maximum LDH Release Control: To determine the maximum possible LDH release, add a lysis buffer (e.g., 0.5-1% Triton X-100) to control wells and incubate for 20-45 minutes.[20][21] Collect the supernatant from these wells.

-

Assay Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol. Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the collected supernatants.[22]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[22]

-

Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[21]

-

Analysis: Calculate cytotoxicity as the percentage of LDH released relative to the maximum LDH release control, after correcting for background LDH in the medium.

Protocol 6: Assessment of Apoptosis (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of executioner caspase-3, a key marker of apoptosis.[23][24][25]

-

Cell Lysis: Following the experimental treatment, wash the neurons with ice-cold PBS. Lyse the cells by adding 50 µL of chilled cell lysis buffer to each well and incubating on ice for 10-15 minutes.[26]

-

Lysate Collection: Centrifuge the plate or lysates to pellet cell debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.[25][26]

-